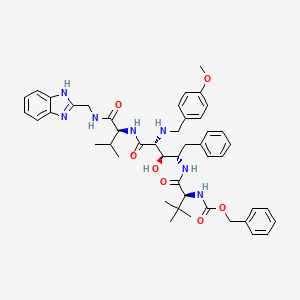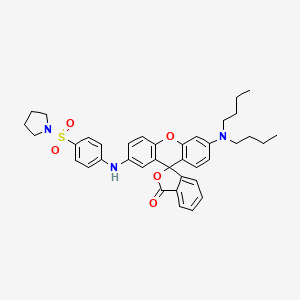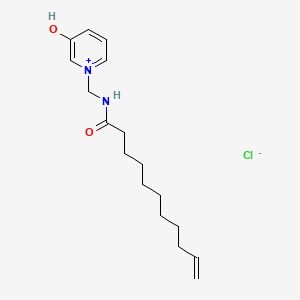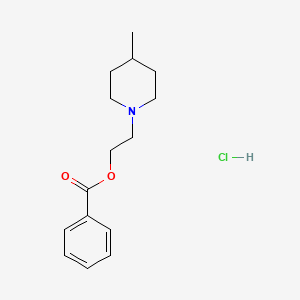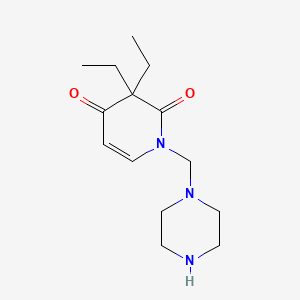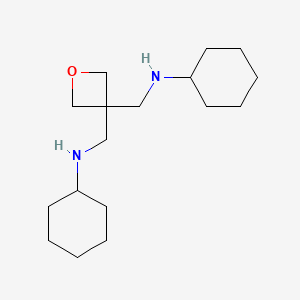
Cyclohexylamine, N,N'-((3,3-oxetanediyl)dimethylene)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexylamine, N,N’-((3,3-oxetanediyl)dimethylene)bis- is an organic compound that belongs to the class of aliphatic amines. It is a colorless liquid with a fishy odor and is miscible with water. This compound is often used in various industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexylamine, N,N’-((3,3-oxetanediyl)dimethylene)bis- can be synthesized through the hydrogenation of nitroarenes over a Pd0.5Ru0.5-PVP catalyst. This method is efficient and environmentally friendly, reducing energy consumption and chemical waste . The reaction conditions typically involve high hydrogen pressure (around 2 MPa) and the use of a bimetallic catalyst to achieve high yields.
Industrial Production Methods
In industrial settings, the production of cyclohexylamine, N,N’-((3,3-oxetanediyl)dimethylene)bis- often involves the hydrogenation of aniline or nitrobenzene. The process is carried out in high-pressure reactors with supported Rh or Pd catalysts to ensure high efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexylamine, N,N’-((3,3-oxetanediyl)dimethylene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by molecular oxygen over alumina-based catalysts to form cyclohexanone oxime.
Reduction: Hydrogenation reactions are commonly used to synthesize this compound from nitroarenes.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Molecular oxygen and alumina-based catalysts are used for oxidation reactions.
Reduction: Hydrogen gas and Pd0.5Ru0.5-PVP catalysts are used for reduction reactions.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Applications De Recherche Scientifique
Cyclohexylamine, N,N’-((3,3-oxetanediyl)dimethylene)bis- has a wide range of applications in scientific research:
Biology: The compound is used in the study of amine-based biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of corrosion inhibitors, dyestuffs, and plasticizers.
Mécanisme D'action
The mechanism of action of cyclohexylamine, N,N’-((3,3-oxetanediyl)dimethylene)bis- involves its interaction with molecular targets through its amine group. The compound can undergo oxidation to form cyclohexanone oxime, which involves a radical mechanism facilitated by weak Lewis acidic sites on the catalyst . This process is crucial for its applications in various industrial processes.
Comparaison Avec Des Composés Similaires
Cyclohexylamine, N,N’-((3,3-oxetanediyl)dimethylene)bis- can be compared with other similar compounds such as:
Cyclohexanamine: Another aliphatic amine with similar properties but different applications.
Hexahydroaniline: A compound with similar chemical structure but different reactivity and uses.
The uniqueness of cyclohexylamine, N,N’-((3,3-oxetanediyl)dimethylene)bis- lies in its specific chemical structure, which allows it to participate in unique reactions and applications not possible with other similar compounds.
Propriétés
Numéro CAS |
97401-35-9 |
|---|---|
Formule moléculaire |
C17H32N2O |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
N-[[3-[(cyclohexylamino)methyl]oxetan-3-yl]methyl]cyclohexanamine |
InChI |
InChI=1S/C17H32N2O/c1-3-7-15(8-4-1)18-11-17(13-20-14-17)12-19-16-9-5-2-6-10-16/h15-16,18-19H,1-14H2 |
Clé InChI |
IROKWDYFNLWRDQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NCC2(COC2)CNC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


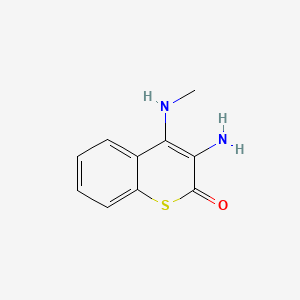
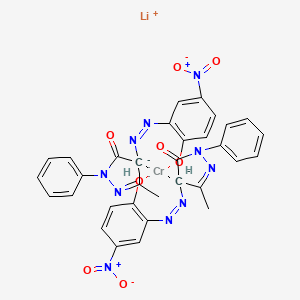
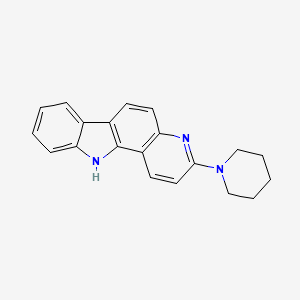
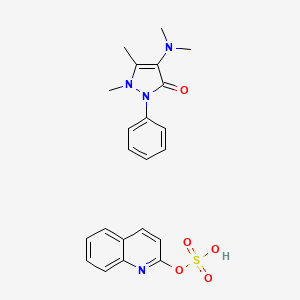


![10-[2-(3,4-dimethoxyphenyl)ethyl]-5,15-dimethoxy-10-azatetracyclo[7.7.1.01,12.02,7]heptadeca-2(7),3,5,12,15-pentaen-14-one;hydrochloride](/img/structure/B12732857.png)
